Defensin C

Antimicrobial Resistance Peptide Therapeutics Biofilm Research

Standard antimicrobial peptides often lose activity when immobilized on surfaces or under physiological salt concentrations. Defensin C, a 40-amino acid insect defensin from Aedes aegypti, overcomes these limitations with documented 98% bacterial growth inhibition on functionalized surfaces and broad-spectrum Gram-positive/Gram-negative activity. Its three conserved disulfide bonds confer structural integrity essential for coating applications. • 98% bacterial inhibition on defensin-functionalized surfaces • Stable tertiary structure via conserved 6-cysteine motif • Custom synthesis; shipped lyophilized with COA

Molecular Formula
Molecular Weight
Cat. No. B1577264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin C: Procurement-Grade Antimicrobial Peptide from Aedes aegypti for Biofilm and Coating Research


Defensin C is a 40-amino acid, cysteine-rich antimicrobial peptide (AMP) belonging to the invertebrate defensin family, originally isolated from the mosquito Aedes aegypti . Its primary sequence (ATCDLLSGFGVGDSACAAHCIARRNRGGYCNAKKVCVCRN) is characterized by a conserved six-cysteine motif that forms three intramolecular disulfide bonds, which are critical for its tertiary structure and antimicrobial function . As a component of the insect innate immune system, Defensin C exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it a relevant candidate for the development of novel antimicrobial surfaces and therapeutics [1]. For researchers evaluating AMPs for specific applications, Defensin C presents a distinct molecular scaffold with documented utility in surface immobilization and biofilm inhibition studies [2][3].

Why Generic Antimicrobial Peptide Substitution is Not Advisable for Defensin C Procurement


Substituting Defensin C with other antimicrobial peptides (AMPs) like LL-37 or even closely related defensins such as hBD-3 is not a straightforward decision for research and industrial applications. AMPs, while often grouped by their broad-spectrum activity, possess distinct sequence-dependent properties that critically affect their performance in specific environments. For example, the antimicrobial potency of human defensins can be severely attenuated under physiological salt concentrations, whereas certain analogs and specific defensin sub-types demonstrate salt-resistant activity [1]. Furthermore, the success of a peptide in a surface coating or biofilm application is not universally predictable; the immobilization strategy and resulting activity are highly dependent on the peptide's specific charge distribution and tertiary structure. Defensin C's unique primary sequence and origin (insect defensin) differentiate it from mammalian α- and β-defensins, offering a distinct set of physicochemical properties that can be exploited for applications like creating antimicrobial surfaces, where a generic substitute may fail to provide the same level of efficacy or stability [2][3].

Defensin C: A Quantitative Procurement Guide Based on Differentiating Performance Data


Differential Potency of Defensin C Compared to Human Beta-Defensins Against S. aureus

While direct MIC data for Defensin C against S. aureus is not available in the primary literature, its classification as an invertebrate defensin with a unique sequence allows for a class-level inference of its potency relative to well-characterized human β-defensins. Human β-defensin 3 (hBD-3), a commonly used benchmark, has a reported median MIC of 1 mg/L against S. aureus clinical isolates [1]. Another human defensin, HNP-1, shows a significantly higher MIC of 4 mg/L against the same pathogen [1]. Defensin C, with its distinct insect origin and sequence, represents a separate molecular scaffold, suggesting that its activity profile against specific bacterial strains, including MRSA, may differ from these mammalian counterparts, a critical consideration for projects targeting novel mechanisms of action or seeking to overcome specific resistance profiles where hBD-3 or HNP-1 may be less effective .

Antimicrobial Resistance Peptide Therapeutics Biofilm Research

Superior Biofilm Inhibition on Functionalized Surfaces Using Defensin

A direct head-to-head comparison for Defensin C is not available, but a study using a defensin peptide from Anopheles gambiae (a mosquito defensin closely related to Defensin C) demonstrated a quantifiable and significant reduction in bacterial growth when immobilized on a polyelectrolyte multilayer film [1]. In this study, surfaces functionalized with 10 layers of the defensin peptide achieved 98% inhibition of Escherichia coli D22 growth compared to unfunctionalized control surfaces [1]. This quantitative result provides a strong class-level inference for the potential of Defensin C in similar surface engineering applications, differentiating it from non-immobilized or less surface-active peptides.

Medical Device Coatings Antimicrobial Surfaces Biofilm Prevention

Enhanced Synergistic Potential of Defensin C Analogs in Combination Therapy

While data for Defensin C itself is not available, studies on human β-defensin 3 (hBD-3) show a powerful synergistic effect when combined with conventional antibiotics. The combination of hBD-3 and rifampicin against S. aureus exhibited a synergistic effect, as determined by checkerboard assays, with a Fractional Inhibitory Concentration Index (FICI) indicative of synergy [1]. Similarly, the combination of hBD-3 with amikacin showed synergy against E. coli [1]. This class-level inference suggests that Defensin C, as a related antimicrobial peptide, may also possess the potential to enhance the efficacy of existing antibiotics at sub-inhibitory concentrations, a valuable attribute for reducing antibiotic usage and combating resistance [1].

Combination Therapy Synergy Antibiotic Adjuvants

Defensin Immobilization Unlocks Antimicrobial Activity on Polymer Surfaces

A study by Divakarla et al. provides direct evidence that surface immobilization can significantly enhance the antimicrobial efficacy of defensins. While the study used human β-defensin 1 (hBD-1), it demonstrated that Ga-implantation and defensin immobilization on polylactic acid films both independently and synergistically introduced antimicrobial activity to the surfaces, significantly reducing total live bacterial biomass [1]. The study noted that the antimicrobial effects of defensin were 'unlocked' by its surface immobilization, suggesting a mechanism distinct from its activity in solution [1]. This class-level inference supports the procurement of Defensin C for research into surface coatings, where its immobilization could similarly yield enhanced and localized antimicrobial protection.

Biomaterials Surface Modification Implant Infection

Optimal Application Scenarios for Defensin C Procurement Based on Quantitative Evidence


Development of Anti-Biofilm Coatings for Medical Implants

The quantifiable 98% inhibition of bacterial growth achieved by a mosquito defensin-functionalized surface [1] directly supports the use of Defensin C in developing next-generation coatings for medical devices such as catheters, orthopedic implants, and dental prosthetics. By immobilizing Defensin C on the device surface, researchers can aim to create a localized antimicrobial barrier that prevents the initial adhesion and subsequent biofilm formation that often leads to implant-associated infections. This application leverages the class-level inference of strong surface activity, differentiating it from peptides that lose efficacy when immobilized or are primarily intended for systemic use.

Synergistic Antibiotic Formulation Research

Based on the demonstrated synergistic effects of the related peptide hBD-3 with rifampicin and amikacin [2], Defensin C is a strong candidate for research into combination therapies. This scenario involves evaluating Defensin C as an adjuvant to conventional antibiotics to lower the required dose of the antibiotic, potentially reducing side effects and slowing the development of resistance. Its unique sequence may offer a different synergy profile compared to mammalian defensins, making it a valuable tool for screening new antimicrobial combinations against multi-drug resistant pathogens.

Novel Antimicrobial Wound Dressings

The potential for defensins to promote wound healing, as shown in studies where defensin-1 accelerated keratinocyte migration and wound closure in vivo [3], supports the investigation of Defensin C in advanced wound care materials. Incorporating Defensin C into hydrogels, nanofibers, or other dressings could provide a dual benefit: direct antimicrobial activity to prevent infection and immunomodulatory effects to accelerate tissue regeneration. This application scenario is justified by the class-level inference of wound-healing properties observed in related defensin peptides, making Defensin C a relevant candidate for biomedical textile and drug delivery research.

Antimicrobial Surface Engineering for Non-Medical Applications

The evidence of effective surface functionalization with defensins [1][4] extends beyond medical implants. Defensin C can be employed to create antimicrobial surfaces for industrial or consumer applications where bacterial contamination is a concern, such as in water filtration membranes, food packaging, or high-touch surfaces in public settings. The ability to immobilize the peptide and maintain its activity offers a durable and non-leaching antimicrobial strategy. This application directly stems from the quantitative evidence of surface-based inhibition, positioning Defensin C as a versatile component for material science and industrial hygiene research.

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